3-(3-Chloro-3-butenyl)benzoic acid

Description

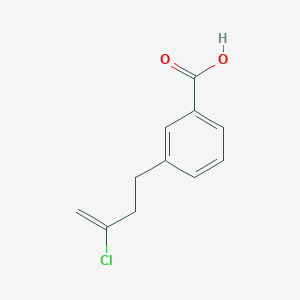

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorobut-3-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7H,1,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJUVUIQGNJNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641262 | |

| Record name | 3-(3-Chlorobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-18-2 | |

| Record name | 3-(3-Chlorobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chloro-3-butenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(3-Chloro-3-butenyl)benzoic acid (CAS No. 732249-18-2). Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines foundational molecular information with computationally predicted values for key parameters relevant to research and drug development. Furthermore, it outlines established experimental protocols for the determination of these properties, offering a framework for the empirical investigation of this compound. This guide is intended to serve as a foundational resource for scientists and researchers, facilitating further study and application of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid moiety and a chlorinated butenyl side chain, suggests potential applications in medicinal chemistry and materials science, where such functional groups can impart specific biological activities or material properties. An understanding of its physicochemical properties is paramount for any application, influencing factors such as solubility, membrane permeability, and formulation characteristics. This guide addresses the current knowledge gap by presenting available data and standardized methodologies for its characterization.

Molecular and Known Physicochemical Properties

Currently, only basic molecular identifiers and a limited set of physicochemical data for this compound are available from commercial suppliers and chemical databases. This information is summarized in Table 1.

Table 1: Known Molecular and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 732249-18-2 | Commercial Suppliers |

| Molecular Formula | C₁₁H₁₁ClO₂ | Commercial Suppliers |

| Molecular Weight | 210.66 g/mol | Commercial Suppliers |

| IUPAC Name | 3-(3-chlorobut-3-en-1-yl)benzoic acid | IUPAC Nomenclature |

| Canonical SMILES | C=C(Cl)CCc1cccc(c1)C(=O)O | Chemical Structure |

| InChI Key | Not readily available | - |

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates for key physicochemical properties. These predictions, generated using Quantitative Structure-Property Relationship (QSPR) models and other computational tools, are essential for initial assessments in drug discovery and development. It is crucial to note that these are theoretical values and should be confirmed by experimental determination.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Software |

| Melting Point (°C) | 130 - 160 | Estimation based on similar structures |

| Boiling Point (°C) | 350 - 400 at 760 mmHg | Estimation based on similar structures |

| pKa | 4.0 - 4.5 | ACD/Labs Percepta Platform, ChemAxon |

| LogP (Octanol-Water Partition Coefficient) | 3.0 - 3.5 | ACD/Labs Percepta Platform, ChemAxon |

| Aqueous Solubility (mg/L at 25°C) | 50 - 150 | ACD/Labs Percepta Platform, ChemAxon |

Note: Predicted values are estimates and may vary between different software and models. Experimental verification is highly recommended.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies that can be employed to determine the physicochemical properties of this compound.

Synthesis and Purification

A plausible synthetic route to this compound could involve the oxidation of the corresponding 3-(3-chloro-3-butenyl)toluene. Aromatic carboxylic acids are commonly prepared by the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate or chromic acid.

An In-Depth Technical Guide to Substituted Benzoic Acids: A Case Study on 3-Chlorobenzoic Acid

Introduction to 3-Chlorobenzoic Acid

3-Chlorobenzoic acid is an organic compound with the molecular formula C₇H₅ClO₂.[1] It is a white crystalline solid that is sparingly soluble in water but more soluble in organic solvents.[2] This compound and its derivatives are of interest in various fields, including pharmaceuticals and chemical synthesis, due to their biological activities and utility as building blocks for more complex molecules.[2][3] It is known to be a metabolite and has applications as an antibacterial and antifungal agent.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Chlorobenzoic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 535-80-8 | [1] |

| Molecular Formula | C₇H₅ClO₂ | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 158 °C | [1] |

| Boiling Point | Sublimes | [1] |

| Water Solubility | <0.1 g/100 mL at 19.5 °C | [2] |

| pKa | 3.82 at 25 °C | [2] |

Structural Analysis and Characterization

The structural elucidation of 3-Chlorobenzoic acid is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data (400 MHz, DMSO-d₆) [4][5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.34 | s | 1H | -COOH |

| 7.79 | m | 2H | Aromatic C-H |

| 7.70 | m | 1H | Aromatic C-H |

| 7.55 | t (J=8.08 Hz) | 1H | Aromatic C-H |

¹³C NMR Spectral Data (100MHz, DMSO) [4][5]

| Chemical Shift (δ) ppm | Assignment |

| 166.54 | C=O (Carboxylic Acid) |

| 133.82 | Aromatic C-Cl |

| 133.37 | Aromatic C-H |

| 133.15 | Aromatic C-H |

| 131.30 | Aromatic C-COOH |

| 129.30 | Aromatic C-H |

| 128.37 | Aromatic C-H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 3-Chlorobenzoic acid shows characteristic absorption bands.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 1700-1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | C=C stretch (Aromatic) |

| ~1300 | Strong | C-O stretch |

| ~900 | Broad | O-H bend |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[8]

| m/z | Relative Intensity | Assignment |

| 158 | High | [M+2]⁺ (³⁷Cl isotope) |

| 156 | High | [M]⁺ (³⁵Cl isotope) |

| 139 | High | [M-OH]⁺ |

| 111 | Medium | [M-COOH]⁺ |

Experimental Protocols

Synthesis of 3-Chlorobenzoic Acid

A common laboratory synthesis of 3-chlorobenzoic acid involves the oxidation of 3-chlorotoluene.[2] Another reported method is via the diazotization of 5-chloroanthranilic acid.[9]

Protocol: Synthesis from 5-Chloroanthranilic Acid [9]

-

Reaction Setup: In a suitable reaction vessel, introduce 172 parts of 5-chloroanthranilic acid into a mixture of 550 parts of 45% (w/w) sulfuric acid and 600 parts of isopropanol.

-

Diazotization: While maintaining the reaction temperature at 80 °C, slowly add a solution of 100 parts of sodium nitrite in 140 parts of water over a period of 6 hours. Nitrogen gas will be evolved during this process.

-

Precipitation: After the addition is complete, cool the reaction mixture. Add 1,500 parts of water to precipitate the product.

-

Isolation and Purification: Filter the crude product from the solution. The resulting solid is 3-chlorobenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol-water mixture.[10]

Biological Activity and Signaling Pathway

3-Chlorobenzoic acid has been reported to exhibit antibacterial and antifungal properties.[3] It is also a known metabolite in certain biological systems.[1]

Biodegradation Pathway

Certain microorganisms can degrade 3-chlorobenzoic acid. For instance, some bacteria utilize a benzoate-1,2-dioxygenase enzyme to initiate the breakdown of the aromatic ring.[11] This pathway involves the double hydroxylation of the benzene ring at the 1,2- or 1,6-positions, leading to the formation of chlorocatechols, which are further metabolized.[11]

Caption: Biodegradation of 3-Chlorobenzoic Acid.

Conclusion

This technical guide has provided a comprehensive overview of the structural analysis, characterization, synthesis, and known biological activities of 3-chlorobenzoic acid. The detailed spectroscopic data and experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While data on 3-(3-chloro-3-butenyl)benzoic acid remains scarce, the methodologies and analyses presented here for a related analogue offer a foundational understanding for the study of substituted benzoic acids.

References

- 1. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 3-Chlorobenzoic acid | 535-80-8 [chemicalbook.com]

- 4. 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 3-Chlorobenzoic acid(535-80-8) IR Spectrum [m.chemicalbook.com]

- 7. Benzoic acid, 3-chloro- [webbook.nist.gov]

- 8. 3-Chlorobenzoic acid(535-80-8) MS [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Analysis of 3-(3-Chloro-3-butenyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document outlines the expected spectroscopic profile of 3-(3-Chloro-3-butenyl)benzoic acid, a novel derivative of benzoic acid. The characterization of such a molecule is crucial for confirming its structure and purity, which are essential steps in chemical research and drug development. The primary analytical techniques for this characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents the anticipated data in a structured format and provides generalized experimental protocols for its synthesis and spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of 3-chlorobenzoic acid and the expected contributions of the 3-chloro-3-butenyl substituent.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 13.0 | singlet | 1H | -COOH |

| ~7.9 - 8.1 | singlet | 1H | Ar-H (position 2) |

| ~7.8 - 8.0 | doublet | 1H | Ar-H (position 4 or 6) |

| ~7.4 - 7.6 | doublet | 1H | Ar-H (position 6 or 4) |

| ~7.3 - 7.5 | triplet | 1H | Ar-H (position 5) |

| ~5.3 - 5.5 | multiplet | 2H | =CH₂ |

| ~2.8 - 3.0 | triplet | 2H | Ar-CH₂- |

| ~2.5 - 2.7 | triplet | 2H | -CH₂-C(Cl)= |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | -COOH |

| ~145.0 | -C(Cl)=CH₂ |

| ~138.0 | Ar-C (position 3) |

| ~134.0 | Ar-C (position 1) |

| ~131.0 | Ar-CH (position 6) |

| ~130.0 | Ar-CH (position 5) |

| ~129.0 | Ar-CH (position 4) |

| ~128.0 | Ar-CH (position 2) |

| ~115.0 | =CH₂ |

| ~35.0 | Ar-CH₂- |

| ~33.0 | -CH₂-C(Cl)= |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1630-1650 | Medium | C=C stretch (alkene) |

| 1580-1600 | Medium | C=C stretch (aromatic) |

| 1210-1320 | Strong | C-O stretch |

| 800-900 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Predicted Assignment |

| [M]+ | Molecular ion |

| [M-OH]+ | Loss of hydroxyl radical |

| [M-COOH]+ | Loss of carboxyl group |

| [M-Cl]+ | Loss of chlorine |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of a compound such as this compound.

A. Synthesis Protocol: Suzuki Coupling (Illustrative)

A potential synthetic route could involve a Suzuki coupling reaction between 3-bromobenzoic acid and a suitable boronic acid or ester derivative of 3-chloro-3-butene.

-

Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1 equivalent), the butenyl boronic ester (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction Conditions: Heat the mixture to reflux (e.g., 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify with an aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrations.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.

-

Workflow and Data Relationship Diagram

The following diagram illustrates the logical workflow from synthesis to the spectroscopic characterization of a novel chemical entity.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

solubility of 3-(3-Chloro-3-butenyl)benzoic acid in organic solvents

An In-depth Technical Guide on the Solubility of 3-(3-Chloro-3-butenyl)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure, which features a polar carboxylic acid group and a less polar chloro-butenyl benzoic acid backbone. The interplay of these features dictates its interaction with different solvents.

-

Polarity: The carboxylic acid group can engage in hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Van der Waals Forces: The aromatic ring and the chloro-alkenyl chain contribute to van der Waals interactions, which are more significant in non-polar solvents.

-

"Like Dissolves Like": It is anticipated that this compound will exhibit higher solubility in polar organic solvents that can interact with the carboxylic acid group and moderate solubility in solvents of intermediate polarity. Its solubility in non-polar solvents like hexane is expected to be limited.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a step-by-step guide for its implementation.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Accurately pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can determine the minimum time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Experimental Workflow Diagram:

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table. This allows for easy comparison of the solubility of this compound across different organic solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | Polar Protic | Experimental Data | Calculated Data | |

| Ethanol | Polar Protic | Experimental Data | Calculated Data | |

| Acetone | Polar Aprotic | Experimental Data | Calculated Data | |

| Ethyl Acetate | Polar Aprotic | Experimental Data | Calculated Data | |

| Dichloromethane | Halogenated | Experimental Data | Calculated Data | |

| Toluene | Aromatic | Experimental Data | Calculated Data | |

| Hexane | Non-polar | Experimental Data | Calculated Data | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Data | Calculated Data |

Note: This table is a template. The actual data needs to be generated through laboratory experiments.

Conclusion

While specific solubility data for this compound is not currently published, this guide provides the necessary framework for researchers and drug development professionals to generate and present this crucial information. By following the detailed experimental protocol and adhering to the principles of good laboratory practice, reliable and reproducible solubility data can be obtained. This data is indispensable for the advancement of research and development involving this compound, enabling informed decisions in process chemistry, formulation development, and preclinical studies.

CAS number and molecular formula for 3-(3-Chloro-3-butenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

This section summarizes the fundamental chemical identifiers for 3-(3-Chloro-3-butenyl)benzoic acid.

| Identifier | Value |

| CAS Number | 732249-18-2 |

| Molecular Formula | C11H11ClO2 |

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activity of this compound. Consequently, no associated signaling pathways have been elucidated. Scientific investigation into the potential pharmacological effects and mechanisms of action of this compound has not yet been reported in the available scientific literature.

Logical Relationship Diagram

The following diagram illustrates the current information gap regarding this compound.

Caption: Information Gap for this compound.

A Comprehensive Technical Guide to the Biological Activities of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoic acids, a versatile class of organic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of their potential as antimicrobial, anti-inflammatory, anticancer, and antioxidant agents, as well as their role in enzyme inhibition. Detailed experimental protocols, quantitative data, and visual representations of key biological processes are presented to facilitate further research and drug development endeavors.

Core Biological Activities and Quantitative Data

Substituted benzoic acids exhibit a range of biological effects, with their potency and specificity largely dictated by the nature and position of the substituents on the benzene ring. The following sections summarize the key activities and present quantitative data for easy comparison.

Anticancer Activity

Numerous substituted benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying anticancer activity.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [1] |

| Quinazolinone derivatives | MCF-7 | 100 | [1] |

| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 | 15.6 - 18.7 | [1] |

| Acrylamide–PABA analog 4j | MCF-7 | 1.83 | [2] |

| Acrylamide–PABA analog 4a | MCF-7 | 2.99 | [2] |

| Benzoic Acid | MG63 (Bone cancer) | 85.54 µg/mL | [3] |

| Benzoic Acid | CRM612 (Lung cancer) | - | [3] |

| Benzoic Acid | A673 (Bone cancer) | - | [3] |

| Benzoic Acid | Phoenix (Normal kidney epithelial) | 410.54 µg/mL (48h), 231.16 µg/mL (72h) | [3] |

Antimicrobial Activity

The antimicrobial properties of substituted benzoic acids are crucial in the search for new therapeutic agents to combat infectious diseases. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key parameter determined using methods like the broth microdilution assay.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzoic acid | Escherichia coli O157 | 1000 | [4] |

| 2-hydroxybenzoic acid | Escherichia coli O157 | 1000 | [4] |

| 3,4-dihydroxybenzoic acid | Escherichia coli | 2600 | [4] |

| 3,4,5-trihydroxybenzoic acid | Escherichia coli | 3250 | [4] |

| Pyrazole-derived anilines (bromo-substituted) | Staphylococcus aureus ATCC 33591 | 0.5 | [5] |

| Pyrazole-derived anilines (3,5-bis(trifluoromethyl)-substituted) | Various Gram-positive bacteria | Potent activity | [5] |

| Sorbic acid amide derivative (a7 ) | Bacillus subtilis | 0.17 mM | [6] |

| Sorbic acid amide derivative (a7 ) | Staphylococcus aureus | 0.50 mM | [6] |

Anti-inflammatory Activity

Substituted benzoic acids have shown promise in mitigating inflammation. The carrageenan-induced paw edema assay in rodents is a classic model for evaluating acute anti-inflammatory activity. The percentage of edema inhibition is a common metric to quantify the efficacy of a compound.

| Compound/Derivative | Dose | % Inhibition of Edema | Time Point | Reference |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 25 mg/kg | 48.9 | 1 and 3 h | [7] |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 125 mg/kg | 63.1 | 1 and 3 h | [7] |

| 5-acetamido-2-hydroxy benzoic acid derivative (PS3 ) | 20 mg/kg | 74 | - | [8] |

| 5-acetamido-2-hydroxy benzoic acid derivative (PS3 ) | 50 mg/kg | 75 | - | [8] |

| Ferulic Acid | 100 mg/kg | 28 | 6 h | [9] |

| Ferulic Acid | 200 mg/kg | 37.5 | 6 h | [9] |

| 1,3,5-triazine derivative 1 | 200 mg/kg | 96.31 | 4 h | [10] |

| 1,3,5-triazine derivative 3 | 200 mg/kg | 99.69 | 4 h | [10] |

| Indomethacin (Standard) | 10 mg/kg | 57.66 | 4 h | [10] |

Antioxidant Activity

The ability of substituted benzoic acids to scavenge free radicals is a key aspect of their biological profile. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to determine antioxidant activity, with results often expressed as IC50 values.

| Compound | DPPH IC50 | Reference |

| 3,5-dihydroxybenzoic acid | - | [11] |

| Gentisic acid | - | [11] |

| 3,4-dihydroxybenzoic acid | - | [11] |

| Gallic acid | - | [11] |

| Syringic acid | - | [11] |

| Vanillic acid | - | [11] |

| 3,4,5-trihydroxybenzoic acid | - | [12] |

| 3,4-dihydroxybenzoic acid ethyl ester | - | [12] |

| 4-hydroxy-3-methoxybenzoic acid | - | [12] |

| 3-hydroxy-4-methoxybenzoic acid | - | [12] |

| 4-hydroxybenzoic acid | - | [12] |

| Benzoic acid | - | [12] |

Enzyme Inhibition

Substituted benzoic acids can act as inhibitors of various enzymes, playing a role in the modulation of different biological pathways. Their inhibitory potential is typically quantified by IC50 values.

| Compound Class/Derivative | Enzyme | IC50 | Reference |

| 3-(phenylamino)benzoic acid derivative (5 , p-NO2) | AKR1C3 | 36 nM | [13] |

| 3-(phenylamino)benzoic acid derivative (6 , p-Ac) | AKR1C3 | - | [13] |

| 3-(phenylamino)benzoic acid derivative (7 , p-CF3) | AKR1C3 | - | [13] |

| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | [14][15] |

| 2-aminobenzohydazide derivative (12 ) | Acetylcholinesterase (AChE) | 0.12 ± 0.03 µM | [16] |

| 2-aminobenzohydazide derivative (12 ) | Butyrylcholinesterase (BChE) | 0.13 ± 1.75 µM | [16] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization of future research.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Substituted benzoic acid derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted benzoic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation. Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (1% w/v in sterile saline)

-

Substituted benzoic acid derivatives

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the substituted benzoic acid derivatives orally or intraperitoneally at various doses. Administer the vehicle to the control group and the positive control to another group.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Substituted benzoic acid derivatives

-

Positive control (known antibiotic)

-

Negative control (broth only)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the substituted benzoic acid derivatives in the broth medium in the wells of the microtiter plate.

-

Inoculation: Inoculate each well with the standardized microorganism suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Substituted benzoic acid derivatives

-

Positive control (e.g., Ascorbic acid, Gallic acid)

-

Methanol

-

96-well microtiter plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the substituted benzoic acid derivatives and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the sample solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of substituted benzoic acids is crucial for their development as therapeutic agents. This section provides visual representations of key signaling pathways and experimental workflows.

Signaling Pathways

Substituted benzoic acids can modulate various signaling pathways involved in cancer and inflammation. For instance, in cancer, they may interfere with pathways that regulate cell proliferation, apoptosis, and angiogenesis. In inflammation, they might target pathways involving cyclooxygenases (COX) and pro-inflammatory cytokines.[15][17][18][19][20]

Caption: Potential anticancer signaling pathways modulated by substituted benzoic acids.

Caption: Key anti-inflammatory pathways targeted by substituted benzoic acids.

Experimental Workflows

A logical and systematic workflow is essential for the efficient evaluation of the biological activities of substituted benzoic acids. The following diagram illustrates a typical workflow from initial screening to more in-depth analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. marinebiology.pt [marinebiology.pt]

- 5. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. ijsr.net [ijsr.net]

- 10. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. protocols.io [protocols.io]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Halogenated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of halogenated benzoic acid derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where these compounds play a crucial role.

Historical Development

The journey of halogenated benzoic acid derivatives begins with the discovery of their parent compound, benzoic acid. First described in the 16th century through the dry distillation of gum benzoin, its structure was later elucidated by Justus von Liebig and Friedrich Wöhler in 1832.[1][2][3] The first industrial synthesis of benzoic acid involved the reaction of benzotrichloride with calcium hydroxide in water, a process that often yielded chlorinated derivatives as byproducts, foreshadowing the deliberate synthesis of halogenated benzoic acids.[1][2]

The intentional synthesis of specific halogenated benzoic acids followed as organic chemistry techniques advanced. For instance, 4-chlorobenzoic acid was first prepared in the late 19th century by the oxidation of 4-chlorotoluene.[4] The synthesis of various isomers of chloro-, bromo-, and iodobenzoic acids opened up new avenues for research and application due to the unique physicochemical properties imparted by the halogen substituents.

Synthesis and Experimental Protocols

The synthesis of halogenated benzoic acid derivatives can be achieved through several methods, primarily involving either the direct halogenation of benzoic acid or the synthesis from a pre-halogenated precursor.

Synthesis of Chlorobenzoic Acids

A common method for the synthesis of chlorobenzoic acids is the oxidation of the corresponding chlorotoluene.

Experimental Protocol: Synthesis of o-Chlorobenzoic Acid

This procedure details the synthesis of o-chlorobenzoic acid via the oxidation of o-chlorotoluene with potassium permanganate.

-

Materials: o-chlorotoluene, potassium permanganate, water, concentrated hydrochloric acid, toluene.

-

Procedure:

-

In a flask equipped with a stirrer and reflux condenser, a mixture of potassium permanganate (3.8 moles), water (7 L), and o-chlorotoluene (1.6 moles) is prepared.

-

The mixture is heated to boiling with continuous stirring until the purple color of the permanganate disappears (approximately 3-4 hours).

-

The unreacted o-chlorotoluene is removed by distillation.

-

The hot reaction mixture is filtered to remove the manganese dioxide precipitate, and the filter cake is washed with hot water.

-

The combined filtrate is concentrated and then acidified with concentrated hydrochloric acid while still hot.

-

Upon cooling, o-chlorobenzoic acid precipitates as a white solid, which is then filtered and washed with cold water.

-

The crude product can be purified by recrystallization from toluene.

-

Synthesis of Bromobenzoic Acids

Direct bromination of benzoic acid is a feasible method for synthesizing bromobenzoic acid isomers.

Experimental Protocol: Synthesis of 3-Bromobenzoic Acid

This protocol describes the direct bromination of benzoic acid in a sealed tube.

-

Materials: Benzoic acid, bromine, water.

-

Procedure:

-

6 g of benzoic acid, 8 g of bromine, and approximately 40 g of water are sealed in a thick-walled glass tube.

-

The tube is heated in an air bath at 140-150°C for about 12 hours.[5]

-

After cooling, the tube is carefully opened to release any internal pressure.

-

The reaction product is washed out, filtered, and triturated with water.

-

To remove any unreacted benzoic acid, the product is boiled with about 500 mL of water for an hour.

-

The solution is treated with charcoal and filtered while hot.

-

Upon cooling, 3-bromobenzoic acid crystallizes and can be further purified by recrystallization from water to yield a product with a melting point of 155°C.[5]

-

Synthesis of Iodobenzoic Acids

Iodobenzoic acids are often synthesized via the Sandmeyer reaction, starting from the corresponding aminobenzoic acid.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid

This procedure details the synthesis of 2-iodobenzoic acid from anthranilic acid.

-

Materials: 2-aminobenzoic acid (anthranilic acid), deionized water, concentrated hydrochloric acid, sodium nitrite, potassium iodide, sodium sulfite.

-

Procedure:

-

In a conical vial, 137 mg of 2-aminobenzoic acid is dissolved in 1 mL of deionized water and 250 µL of concentrated HCl, with gentle heating if necessary.[6]

-

The vial is cooled in an ice bath, and a solution of 75 mg of sodium nitrite in 300 µL of water is added slowly with stirring to form the diazonium salt.[6]

-

After stirring for 5 minutes in the cold, a solution of 170 mg of potassium iodide in 250 µL of water is added, resulting in the formation of a brown precipitate.[6]

-

The reaction mixture is stirred at room temperature for 5 minutes and then heated in a water bath at 40°C for 10 minutes, followed by heating at 80°C for another 10 minutes, during which nitrogen gas evolves vigorously.[6]

-

The mixture is cooled in an ice bath, and a small amount of sodium sulfite is added to destroy any excess iodine.

-

The resulting solid is filtered under vacuum, washed with deionized water, and recrystallized from water.

-

Physicochemical Properties

The introduction of a halogen atom to the benzoic acid structure significantly influences its physical and chemical properties, such as acidity, solubility, and lipophilicity. These properties are crucial for the compound's behavior in biological systems and its applications in various fields.

Physical Properties of Halogenated Benzoic Acid Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L) | pKa | logP |

| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 142 | 285 | 2087 | 2.89[6][7] | 2.05[6] |

| 3-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 158 | Sublimes | 450[4] | 3.81[4] | 2.68[4] |

| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 243 | 276[8] | - | - | - |

| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 147-149 | - | - | - | 2.2 |

| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 155 | - | - | - | 2.9 |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 251 | - | - | - | - |

| 2-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 162 | - | Practically insoluble[9] | - | - |

| 3-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 185-187 | - | Practically insoluble[9] | - | - |

| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 270-273 | - | Practically insoluble[9] | - | - |

Note: Some data points were not available in the searched literature.

Spectroscopic Data

The spectroscopic characteristics of halogenated benzoic acids are well-defined and useful for their identification and structural elucidation.

-

Infrared (IR) Spectroscopy: Shows characteristic peaks for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (a broad peak from 2500-3300 cm⁻¹), and C-X (halogen) stretches at lower wavenumbers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons show distinct splitting patterns depending on the position of the halogen and the carboxylic acid group. The carboxylic acid proton appears as a broad singlet at a high chemical shift (typically >10 ppm).

-

¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen substituent.

-

-

Mass Spectrometry (MS): The molecular ion peak is readily observed. For chloro- and bromo-derivatives, the isotopic pattern of the halogen (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) is a key diagnostic feature.

| Compound | Key IR Peaks (cm⁻¹) | ¹H NMR (ppm, aromatic region) | ¹³C NMR (ppm, aromatic region) | Mass Spec (m/z, M⁺) |

| 3-Bromobenzoic acid | C=O (~1700), O-H (br, 2500-3300), C-Br | 7.3-8.1 | 120-135 | 200/202[10] |

| 4-Bromobenzoic acid | C=O (~1700), O-H (br, 2500-3300), C-Br | 7.6-7.9 | 128-132 | 200/202 |

Applications and Biological Activity

Halogenated benzoic acid derivatives have found widespread applications in pharmaceuticals and agrochemicals due to their diverse biological activities.

Pharmaceutical Applications

These compounds often serve as key intermediates in the synthesis of various drugs. Furthermore, some derivatives exhibit potent biological activities themselves, particularly as anticancer agents.

Several studies have demonstrated the cytotoxic effects of halogenated benzoic acid derivatives against various cancer cell lines. The introduction of a halogen atom can enhance the anticancer potential of the parent molecule.

Table of IC₅₀ Values of Halogenated Benzoic Acid Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-chlorophenyl-containing benzoic acid derivative 1 | HT-29 (colon) | 15.3 | [11] |

| 4-chlorophenyl-containing benzoic acid derivative 2 | HT-29 (colon) | 3.9 | [11] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 2 | MCF-7 (breast) | 18.7 | [11] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14 | MCF-7 (breast) | 15.6 | [11] |

| Halogenated benzofuran carboxylate 8 | HepG2 (liver) | 3.8 ± 0.5 | [5] |

| Halogenated benzofuran carboxylate 8 | A549 (lung) | 3.5 ± 0.6 | [5] |

| Halogenated benzofuran carboxylate 8 | SW620 (colon) | 10.8 ± 0.9 | [5] |

| Halogenated benzofuran carboxylate 7 | A549 (lung) | 6.3 ± 2.5 | [5] |

| Halogenated benzothiadiazine derivative | Triple-negative breast cancer | 2.93 ± 0.07 | [12] |

The precise mechanisms of action are varied, but some derivatives have been shown to inhibit key signaling pathways involved in cancer progression. For example, some benzoic acid derivatives act as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[13]

References

- 1. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Chemist's Guide to 3-(3-Chloro-3-butenyl)benzoic acid: A Computational Approach

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical Calculations of 3-(3-Chloro-3-butenyl)benzoic acid.

This whitepaper provides a detailed framework for the in-silico analysis of this compound, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific compound, this guide outlines the established theoretical and computational chemistry protocols used to predict its structural, electronic, and spectroscopic properties. The methodologies described are based on widely accepted quantum chemical calculations applied to benzoic acid and its derivatives.[1][2][3][4][5] This document serves as a procedural blueprint for researchers seeking to model and understand the behavior of this and similar molecular systems.

Computational Methodology: A Standard Protocol

The theoretical investigation of this compound would typically commence with the construction of the molecule's 3D structure. This initial geometry is then optimized to find the lowest energy conformation using quantum mechanical methods. Density Functional Theory (DFT) is a common and effective method for this purpose, often employing hybrid functionals like B3LYP in conjunction with a suitable basis set such as 6-311++G(d,p).[3] This level of theory has been shown to provide a reliable balance between accuracy and computational cost for organic molecules.

Following geometry optimization, a frequency calculation is performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum (IR and Raman). Further calculations can then be undertaken to elucidate the molecule's electronic properties, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) map. These calculations are crucial for understanding the molecule's reactivity, stability, and intermolecular interaction potential. Time-dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectrum.[2]

Logical Workflow for Theoretical Calculations

Caption: A generalized workflow for the theoretical characterization of a molecule.

Predicted Data and Interpretation

While specific values for this compound require dedicated calculations, the following tables illustrate the types of data that would be generated and their significance.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value | Significance |

| Bond Length | C=O | ~1.22 Å | Indicates the strength and nature of the carbonyl bond. |

| Bond Length | C-Cl | ~1.78 Å | Reflects the strength of the carbon-chlorine bond. |

| Bond Angle | O=C-OH | ~120° | Influences the steric and electronic environment of the carboxylic acid group. |

| Dihedral Angle | C-C-C=C | Varies | Determines the overall 3D shape and potential for steric hindrance. |

Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups.

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.3 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 2.5 D | Provides insight into the molecule's polarity and solubility. |

Note: These are hypothetical values for illustrative purposes.

Signaling Pathway and Interaction Modeling

Theoretical calculations can also inform the potential interactions of this compound with biological targets. For instance, its structure and electrostatic potential can be used in molecular docking studies to predict binding affinity and mode of interaction with a protein active site.

Caption: A simplified workflow for molecular docking studies.

Conclusion

This technical guide provides a comprehensive overview of the theoretical methodologies that can be applied to characterize this compound. By following these computational protocols, researchers can gain significant insights into the molecule's properties, guiding further experimental work and application development in the fields of drug discovery and materials science. The presented workflows and illustrative data tables serve as a valuable resource for initiating in-silico investigations of this and related compounds.

References

Navigating the Reactivity of Chloroalkenyl Compounds: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

The incorporation of chloroalkenyl moieties into pharmaceutical candidates presents a unique set of challenges and opportunities. While these functional groups can impart desirable pharmacological properties, their inherent reactivity necessitates a thorough understanding of their stability and degradation profiles. This technical guide provides an in-depth exploration of the core principles governing the stability and degradation of chloroalkenyl compounds, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to equip scientists with the knowledge to anticipate and manage the stability of these critical compounds throughout the drug development lifecycle.

Stability of Chloroalkenyl Compounds: A Quantitative Perspective

The stability of a chloroalkenyl compound is not an intrinsic property but is highly dependent on environmental factors such as pH, temperature, and light exposure. Understanding the quantitative impact of these factors is crucial for predicting shelf-life, designing stable formulations, and ensuring patient safety. The following table summarizes available data on the stability of common chloroalkenyl compounds under various conditions.

| Compound | Condition | Parameter | Value | Reference |

| Tetrachloroethylene (PCE) | Biological | Half-life | ~3 days | [1] |

| Trichloroethylene (TCE) | Atmospheric | Half-life (reaction with hydroxyl radicals) | ~7 days | [2] |

| Trichloroethylene (TCE) | Aqueous (Hydrolysis) | Half-life | ~10.7 months | [2] |

| Vinyl Chloride (VC) | Aerobic Environment | Degradation | 25% in 1 week, >99% in 15.4 weeks | [3] |

Note: This table represents a compilation of available data and highlights the variability in degradation rates based on the specific compound and environmental conditions. Further specific studies are often required for novel drug candidates.

Degradation Pathways of Chloroalkenyl Compounds

Chloroalkenyl compounds can degrade through a variety of abiotic and metabolic pathways. A comprehensive understanding of these pathways is essential for identifying potential degradation products, which may have their own toxicological or pharmacological profiles.

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a compound without the involvement of biological organisms. Key abiotic degradation pathways for chloroalkenyl compounds include hydrolysis, photodegradation, and reductive dechlorination.

Hydrolysis: This involves the reaction of the compound with water, which can be influenced by pH. While many chloroalkenes are relatively resistant to hydrolysis, the reaction can be significant under certain conditions, leading to the formation of alcohols, aldehydes, or ketones.

Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of chloroalkenyl compounds. This process often involves the formation of reactive radical species, leading to a complex mixture of degradation products. The atmospheric degradation of trichloroethylene, for instance, is primarily driven by its reaction with photochemically generated hydroxyl radicals.[2]

Reductive Dechlorination: In anaerobic environments, chloroalkenyl compounds can undergo reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. This process is often mediated by minerals containing reduced metals, such as zero-valent iron.[4] This pathway is of significant environmental interest and can lead to the formation of less chlorinated and potentially more toxic intermediates, such as vinyl chloride.[5]

Metabolic Degradation Pathways

In biological systems, chloroalkenyl compounds are primarily metabolized by cytochrome P450 enzymes in the liver. The initial step typically involves the oxidation of the carbon-carbon double bond to form a reactive epoxide intermediate. This epoxide can then undergo several transformations:

-

Enzymatic hydrolysis: Catalyzed by epoxide hydrolase, this pathway leads to the formation of a diol.

-

Conjugation with glutathione (GSH): This is a major detoxification pathway, resulting in the formation of a more water-soluble and readily excretable conjugate.

-

Rearrangement: The unstable epoxide can rearrange to form chlorinated aldehydes or acyl chlorides. These reactive intermediates can bind to cellular macromolecules, such as DNA and proteins, which is a key mechanism of their toxicity.[1]

Experimental Protocols for Stability and Degradation Studies

To assess the stability of a chloroalkenyl-containing drug substance, a forced degradation study is a critical component of drug development, as outlined in the International Council for Harmonisation (ICH) guidelines.[6][7] These studies involve subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for a chloroalkenyl-containing active pharmaceutical ingredient (API) and to develop a stability-indicating analytical method.

Materials:

-

Chloroalkenyl API

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer

-

pH meter

-

HPLC system with a UV or photodiode array (PDA) detector and a mass spectrometer (MS)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Store the solution at room temperature and 60°C.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with 0.1 M NaOH before analysis.

-

If no degradation is observed, repeat the experiment with 1 M HCl.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Store the solution at room temperature.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with 0.1 M HCl before analysis.

-

If degradation is too rapid, use a lower concentration of NaOH or a lower temperature.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time points.

-

-

Thermal Degradation:

-

Transfer a sample of the solid API to an oven set at a temperature above the accelerated stability testing conditions (e.g., 60°C or 80°C).

-

Withdraw samples at appropriate time points.

-

Prepare solutions of the stressed solid for analysis.

-

-

Photodegradation:

-

Expose a solution and a solid sample of the API to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples after the exposure period.

-

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Analytical Methods section).

Analytical Methods for Degradation Product Analysis

The identification and quantification of degradation products are critical for understanding the stability of chloroalkenyl compounds. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile degradation products. A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for the accurate measurement of the parent compound's purity and the quantification of its impurities.

Typical HPLC Method Parameters:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.

-

Detection: A photodiode array (PDA) detector is useful for initial method development and for assessing peak purity. A mass spectrometer (MS) detector is invaluable for identifying the structures of unknown degradation products.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile degradation products. The sample is vaporized and separated in a gas chromatograph before being detected and identified by a mass spectrometer.[9][10]

Typical GC-MS Method Parameters:

-

Column: A capillary column with a non-polar or mid-polar stationary phase is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: Split or splitless injection may be used depending on the concentration of the analytes.

-

Detection: A mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information.

Conclusion

The stability and degradation of chloroalkenyl compounds are complex but manageable aspects of drug development. A proactive approach that combines a thorough understanding of potential degradation pathways with robust experimental testing is paramount. By leveraging the principles and methodologies outlined in this guide, researchers and drug development professionals can better anticipate and mitigate stability challenges, ultimately leading to the development of safer and more effective medicines. The provided tables, diagrams, and protocols serve as a foundational resource to guide these critical investigations.

References

- 1. Tetrachloroethylene - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Applications of 3-(3-Chloro-3-butenyl)benzoic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Chloro-3-butenyl)benzoic acid is a bifunctional organic molecule containing a carboxylic acid and a reactive chloroalkenyl group. While specific documented applications for this exact molecule are not extensively available in public literature, its structure suggests significant potential as a versatile building block in organic synthesis. This document provides an overview of the prospective applications of this compound and its analogs, with a focus on their utility in palladium-catalyzed cross-coupling reactions and as precursors for the synthesis of complex molecules in medicinal chemistry and materials science. Detailed, generalized protocols for the synthesis of structurally similar haloalkenyl benzoic acids are provided to guide researchers in their potential use.

Introduction

Benzoic acid derivatives are a cornerstone in organic synthesis, serving as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of a reactive haloalkenyl side chain, as seen in this compound, significantly expands the synthetic utility of the benzoic acid scaffold. The vinyl chloride moiety can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities, while the carboxylic acid group provides a handle for amide bond formation, esterification, or conversion to other functional groups.

Potential Applications

Although specific examples for this compound are scarce, its structural motifs suggest several key areas of application:

-

Medicinal Chemistry: The ability to readily form biaryl structures or introduce complex side chains via cross-coupling makes this class of compounds valuable for the synthesis of novel drug candidates. The benzoic acid moiety is a common feature in many bioactive molecules.[1][3]

-

Materials Science: Aryl-alkenyl compounds are precursors to conjugated polymers and other organic materials with interesting electronic and photophysical properties.

-

Synthetic Building Blocks: Haloalkenyl benzoic acids can serve as versatile intermediates, allowing for sequential, chemoselective modifications at both the vinyl chloride and carboxylic acid positions.[4][5]

Synthetic Protocols for Analogous Haloalkenyl Benzoic Acids

The synthesis of this compound and its analogs can be approached through several modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of the key carbon-carbon bond between the aromatic ring and the alkenyl chain.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, reacting an organoboron compound with an organic halide.[7][8] To synthesize an alkenyl-substituted benzoic acid, one could couple a halobenzoic acid with an alkenylboronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a bromobenzoic acid with an alkenylboronic acid.

Materials:

-

3-Bromobenzoic acid

-

Alkenylboronic acid (e.g., 3-butenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzoic acid (1.0 mmol), the alkenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and triphenylphosphine (0.08 mmol).

-

Add palladium(II) acetate (0.02 mmol).

-

Add 1,4-dioxane (5 mL) and water (1 mL).

-

Stir the mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and add water (10 mL).

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Value | Reference |

| Catalyst Loading | 1-5 mol% | [7][9] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [9] |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | [7][9] |

| Typical Yield | 70-95% | [9][10] |

Table 1. General Reaction Parameters for Suzuki-Miyaura Coupling.

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Heck-Mizoroki Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene.[11][12][13] This method can be employed to synthesize alkenyl benzoic acids by reacting a halobenzoic acid with an appropriate alkene.

Experimental Protocol: Heck-Mizoroki Reaction

This protocol provides a general procedure for the Heck coupling of a halobenzoic acid with an alkene.

Materials:

-

3-Iodobenzoic acid

-

Alkene (e.g., 3-chloro-1-butene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a sealed tube, combine 3-iodobenzoic acid (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

-

Add triethylamine (2.0 mmol) and DMF (5 mL).

-

Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water (20 mL).

-

Acidify with 1 M HCl to pH 2-3.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

| Parameter | Value | Reference |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | [12][14] |

| Ligand | PPh₃, P(o-tol)₃, BINAP | [15] |

| Base | Et₃N, K₂CO₃, NaOAc | [12] |

| Solvent | DMF, Acetonitrile, Toluene | [6] |

| Typical Yield | 60-90% | [11][16] |

Table 2. General Reaction Parameters for Heck-Mizoroki Reaction.

Caption: Generalized workflow for Heck-Mizoroki reaction.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[17][18] This reaction is known for its high functional group tolerance.

Experimental Protocol: Negishi Coupling

This protocol outlines a general procedure for the Negishi coupling of a halobenzoic acid with an organozinc reagent.

Materials:

-

3-Bromobenzoic acid

-

Alkenylzinc chloride (prepared in situ from the corresponding alkenyl halide)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Preparation of the Organozinc Reagent: To a solution of the alkenyl halide (e.g., 3-chloro-1-butene, 1.1 mmol) in anhydrous THF (2 mL) under an inert atmosphere, add activated zinc dust (1.5 mmol). Stir the mixture at room temperature for 2-4 hours to form the organozinc reagent.

-

Coupling Reaction: In a separate flask, dissolve 3-bromobenzoic acid (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in anhydrous THF (5 mL).

-

Add the freshly prepared organozinc solution to the flask containing the benzoic acid derivative.

-

Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

| Parameter | Value | Reference |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | [17][19] |

| Solvent | THF, Dioxane, DMF | [20][21] |

| Temperature | Room Temperature to 80 °C | [20] |

| Typical Yield | 70-90% | [17][21] |

Table 3. General Reaction Parameters for Negishi Coupling.

Caption: Generalized workflow for Negishi coupling.

Conclusion

While direct applications of this compound are not yet widely reported, its structure strongly suggests its utility as a valuable synthetic intermediate. The protocols provided for analogous compounds via Suzuki-Miyaura, Heck, and Negishi couplings offer robust and versatile methods for the synthesis of a wide range of alkenyl benzoic acids. These compounds hold significant promise for the development of novel pharmaceuticals and functional organic materials. Further research into the specific reactivity and applications of this compound is warranted to fully explore its synthetic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Heck Reaction [organic-chemistry.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

- 15. Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 17. Negishi Coupling [organic-chemistry.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Application Note: A Protocol for the Suzuki-Miyaura Coupling of 3-(3-Chloro-3-butenyl)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction